molecular formula C14H10Cl2O3 B6406888 4-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1261913-65-8

4-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6406888
CAS RN: 1261913-65-8
M. Wt: 297.1 g/mol
InChI Key: CRJNICYVLFXEKY-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, or 4-CMCB, is a halogenated phenylbenzoic acid that has been used in scientific research for various applications. It is a white crystalline powder that is soluble in methanol, ethanol, and acetone. 4-CMCB has been used in the synthesis of various compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-CMCB has been used in scientific research to study the effects of halogenated phenylbenzoic acids on various biochemical and physiological processes. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-CMCB has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of the neurotransmitters dopamine and norepinephrine.

Mechanism of Action

4-CMCB is believed to inhibit the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. It is also believed to inhibit the activity of acetylcholinesterase (AChE) by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. Finally, it is believed to inhibit the activity of monoamine oxidase (MAO) by binding to the active site of the enzyme and preventing the breakdown of dopamine and norepinephrine.
Biochemical and Physiological Effects
4-CMCB has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins, which are involved in inflammation and cancer. It has also been shown to inhibit the activity of acetylcholinesterase (AChE) and increase the levels of acetylcholine, which is involved in learning and memory. Finally, it has been shown to inhibit the activity of monoamine oxidase (MAO) and increase the levels of dopamine and norepinephrine, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

4-CMCB has several advantages for laboratory experiments. It is a white crystalline powder that is soluble in common organic solvents, making it easy to work with. It is also relatively inexpensive and can be synthesized in the laboratory. However, 4-CMCB also has several limitations. It is a halogenated compound, which can be toxic and can cause skin irritation. In addition, it is not approved for human or animal use, and its effects on humans and animals are not fully understood.

Future Directions

There are several potential future directions for research on 4-CMCB. One potential direction is to further study its effects on cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and monoamine oxidase (MAO). Another potential direction is to study its effects on other enzymes and biochemical processes. Additionally, research could be done to determine its potential therapeutic applications, as well as its potential toxicity in humans and animals. Finally, research could be done to develop more efficient methods of synthesizing 4-CMCB.

Synthesis Methods

4-CMCB can be synthesized through a three-step process. The first step involves the reaction of 4-chloro-2-methoxyphenol with sodium bromide in acetic acid to form 4-chloro-2-methoxyphenyl bromide. The second step involves the reaction of 4-chloro-2-methoxyphenyl bromide with sodium hydroxide in acetic acid to form 4-chloro-2-methoxyphenol. The third step involves the reaction of 4-chloro-2-methoxyphenol with sodium bromide in acetic acid to form 4-CMCB.

properties

IUPAC Name

4-chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-7-9(15)3-4-10(13)11-6-8(14(17)18)2-5-12(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJNICYVLFXEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691090
Record name 4',6-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-65-8
Record name 4',6-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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